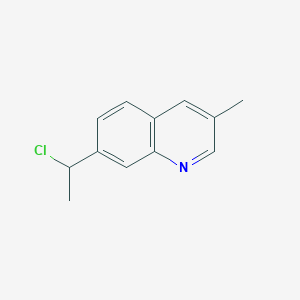

7-(1-Chloroethyl)-3-methylquinoline

Description

Overview of Quinoline (B57606) Chemistry in Contemporary Research

Quinoline, a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of immense interest in the scientific community. nih.goveurekaselect.comnih.gov Its unique chemical properties and versatile reactivity make it a fundamental building block in a wide array of chemical syntheses. frontiersin.orgrsc.org

The quinoline framework is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.goveurekaselect.comresearchgate.netusc.edu This term denotes a molecular structure that is capable of binding to multiple biological targets with high affinity, making it a fertile ground for the development of new therapeutic agents. researchgate.netusc.edu The synthetic versatility of the quinoline ring system allows for the creation of a vast library of derivatives through various substitution patterns, each potentially exhibiting unique biological activities. nih.govfrontiersin.org This has led to the development of numerous quinoline-based compounds with a broad spectrum of pharmacological applications. nih.govorientjchem.org

The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar. wikipedia.orgiipseries.org A significant milestone was the synthesis of quinine, a naturally occurring quinoline alkaloid, which has been a frontline antimalarial drug for centuries. nih.govglobalresearchonline.net This discovery spurred extensive research into the synthesis and therapeutic potential of quinoline derivatives. globalresearchonline.net Over the decades, the field has evolved from extracting these compounds from natural sources to sophisticated synthetic methodologies, enabling the precise design and construction of novel quinoline-based molecules with tailored properties. nih.govresearchgate.netnih.gov

Rationale for Research Focus on Halogenated Quinoline Derivatives

The introduction of halogen atoms into the quinoline scaffold, a process known as halogenation, is a key strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of molecules. nih.gov Halogenation can influence a compound's lipophilicity, metabolic stability, and binding interactions with target proteins. nih.govacs.org Research has shown that select halogenated quinolines possess potent antibacterial and biofilm-eradicating capabilities, highlighting the importance of this chemical modification. nih.govnih.gov The ability to synthetically tune the position and type of halogen on the quinoline ring provides a powerful tool for optimizing the therapeutic potential of these compounds. nih.govrsc.org

Defining the Specific Research Scope for 7-(1-Chloroethyl)-3-methylquinoline within Quinoline Substructures

Within the vast landscape of quinoline derivatives, this compound represents a specific and intriguing area of study. Its structure is characterized by a methyl group at the 3-position and a 1-chloroethyl group at the 7-position of the quinoline ring. Research into this particular substructure focuses on understanding how this unique combination of substituents influences its chemical reactivity and potential applications. The presence of the chloroethyl group, in particular, offers a reactive handle for further chemical modifications, allowing for the synthesis of a diverse range of new compounds.

While specific research on this compound is not extensively documented in publicly available literature, its constituent parts, such as 7-chloro-3-methylquinoline, are subjects of study. For instance, methods for the preparation of related compounds like 7-chloro-3-methylquinoline-8-carboxylic acid have been patented, indicating industrial and research interest in this substitution pattern. google.comnist.gov The synthesis of related compounds like 7-chloro-2-methylquinoline (B49615) (also known as 7-chloroquinaldine) is well-established, often involving reactions like the Doebner-Miller synthesis. nih.govprepchem.comgoogle.com

Interdisciplinary Relevance of this compound Research

The study of this compound holds potential relevance across multiple scientific disciplines. In medicinal chemistry, the unique substitution pattern could lead to the discovery of novel therapeutic agents, building upon the established biological activities of quinolines. orientjchem.orgnih.gov The reactive chloroethyl group makes it a valuable intermediate in synthetic organic chemistry for the construction of more complex molecules. youtube.com Furthermore, understanding the properties of halogenated quinolines contributes to the broader field of materials science, where such compounds can find applications in the development of new functional materials. The study of its potential environmental fate is also relevant, as quinoline derivatives are known environmental contaminants. wikipedia.org The synthesis and characterization of derivatives, such as 2-chloro-7-methyl-3-substituted quinolines, demonstrate the ongoing exploration of this chemical space for potential applications. mdpi.comresearchgate.net

Data Tables

Table 1: Chemical Identity of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| This compound | C12H12ClN | Not available | Not available |

| 7-Chloro-3-methylquinoline | C10H8ClN | 177.63 | 23510375 nih.gov |

| 3-Methylquinoline (B29099) | C10H9N | 143.19 | 11926 nih.gov |

| 7-Chloro-2-methylquinoline | C10H8ClN | 177.63 | 138395 nih.gov |

| 7-Chloro-8-methylquinoline | C10H8ClN | Not available | 78941-93-2 (DTXSID40517900) epa.gov |

| 7-Chloro-3-methylquinoline-8-carboxylic acid | C11H8ClNO2 | 221.64 | Not available |

| 7-Chloro-3-methylquinoline-8-carboxylic acid, ethyl ester | C13H12ClNO2 | 249.69 | Not available nist.gov |

Table 2: Selected Synthetic Methods for Quinoline Derivatives

| Reaction Name | Description | Reference |

| Skraup Synthesis | Condensation of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline. | iipseries.org |

| Doebner-Miller Reaction | Reaction of an α,β-unsaturated carbonyl compound with an aniline (B41778) in the presence of an acid catalyst to yield a quinoline. | google.com |

| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group to form a quinoline. | |

| Combes Quinoline Synthesis | Reaction of an aniline with a β-diketone in the presence of an acid catalyst to produce a quinoline. |

Structure

3D Structure

Properties

Molecular Formula |

C12H12ClN |

|---|---|

Molecular Weight |

205.68 g/mol |

IUPAC Name |

7-(1-chloroethyl)-3-methylquinoline |

InChI |

InChI=1S/C12H12ClN/c1-8-5-11-4-3-10(9(2)13)6-12(11)14-7-8/h3-7,9H,1-2H3 |

InChI Key |

UOAPNPFKCASHQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)C(C)Cl)N=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 1 Chloroethyl 3 Methylquinoline and Its Precursors

Retrosynthetic Analysis of 7-(1-Chloroethyl)-3-methylquinoline

A retrosynthetic analysis of this compound reveals several logical bond disconnections and strategic pathways for its synthesis. The primary disconnection targets the chloroethyl group, leading to a more stable and accessible precursor, 7-(1-hydroxyethyl)-3-methylquinoline. This transformation is a standard functional group interconversion, typically achieved through chlorination of the corresponding secondary alcohol.

Further disconnection of the 7-(1-hydroxyethyl)-3-methylquinoline intermediate can proceed in two main directions. The first involves the disconnection of the hydroxyethyl (B10761427) group itself, leading back to 7-acetyl-3-methylquinoline. This precursor can be obtained through a Friedel-Crafts acylation of 3-methylquinoline (B29099), a commercially available starting material. The subsequent reduction of the acetyl group would then yield the desired alcohol.

Alternatively, the quinoline (B57606) core itself can be disconnected. This approach opens the door to the classical quinoline syntheses, which build the heterocyclic ring from simpler aromatic and aliphatic precursors. For instance, a disconnection following the logic of the Friedländer synthesis would lead to 2-amino-4-acetylbenzaldehyde and propanal. Similarly, a Doebner-Miller approach would suggest the reaction of a 3-aminoacetophenone derivative with crotonaldehyde (B89634). These classical routes offer the advantage of constructing the substituted quinoline core in a single, albeit often harsh, step.

Classical Quinoline Synthesis Routes Adaptable to 7-(1-Chloroethyl)-3-methylquinolinenih.govnih.govwikipedia.orgwikipedia.orgorganicreactions.orgresearchgate.netorganic-chemistry.orgeurekaselect.comresearchgate.netchempedia.infogoogle.com

The traditional methods for quinoline synthesis, while established for many years, remain relevant and adaptable for the preparation of complex derivatives like this compound. These methods typically involve the condensation and cyclization of anilines with α,β-unsaturated carbonyl compounds or their precursors.

Skraup Synthesis and its Modern Modificationswikipedia.orgorganicreactions.orgchempedia.infoorgsyn.orggoogle.com

The Skraup synthesis is a classic method for producing quinolines by heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.orgorganicreactions.org To synthesize a 7-substituted-3-methylquinoline, a 3-substituted aniline would be the required starting material. The methyl group at the 3-position would necessitate the use of crotonaldehyde instead of glycerol. The reaction is notoriously vigorous, but modifications such as the use of ferrous sulfate (B86663) or boric acid can moderate the reaction rate. orgsyn.org

| Reactants | Catalyst/Reagent | Product | Notes |

| 3-Ethylaniline, Crotonaldehyde | Sulfuric acid, Oxidizing agent (e.g., nitrobenzene) | 7-Ethyl-3-methylquinoline | The ethyl group at the 7-position would be carried over from the starting aniline. |

| 3-Aminoacetophenone, Crotonaldehyde | Sulfuric acid, Oxidizing agent | 7-Acetyl-3-methylquinoline | This would directly yield a key precursor. |

This table presents hypothetical adaptations of the Skraup synthesis for the target compound's precursors.

Doebner-Miller Reaction Pathwaysnih.govwikipedia.orggoogle.comclockss.orgresearchgate.netslideshare.net

The Doebner-Miller reaction is a more versatile method that reacts anilines with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst, often a Lewis acid or a Brønsted acid. wikipedia.orgclockss.org This method is well-suited for the synthesis of this compound precursors. The reaction of a 3-substituted aniline with crotonaldehyde would directly lead to the desired 3-methylquinoline core with a substituent at the 7-position. An improved process utilizes tetrachloro-1,4-quinone as an oxidant, which can improve yields and simplify purification. google.com

| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst | Product |

| 3-Ethylaniline | Crotonaldehyde | HCl, ZnCl2 | 7-Ethyl-3-methylquinoline |

| 3-Aminoacetophenone | Crotonaldehyde | p-Toluenesulfonic acid | 7-Acetyl-3-methylquinoline |

This table illustrates potential Doebner-Miller reaction pathways.

Friedländer Synthesis Approachesnih.govresearchgate.netorganic-chemistry.orgeurekaselect.comnih.gov

The Friedländer synthesis offers a convergent approach by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organic-chemistry.org For the synthesis of this compound precursors, one could envision the reaction of a 2-amino-4-substituted benzaldehyde (B42025) or ketone with propanal or acetone. A significant advantage of this method is the unambiguous placement of substituents on the resulting quinoline ring. A domino nitro reduction-Friedländer heterocyclization provides an efficient route from readily available 2-nitrobenzaldehydes. nih.gov

| 2-Aminoaryl Carbonyl | Methylene (B1212753) Compound | Catalyst | Product |

| 2-Amino-4-ethylbenzaldehyde | Propanal | Base (e.g., NaOH) | 7-Ethyl-3-methylquinoline |

| 2-Amino-4-acetylbenzaldehyde | Propanal | Acid (e.g., p-TsOH) | 7-Acetyl-3-methylquinoline |

This table outlines possible Friedländer synthesis strategies.

Pfitzinger Reaction Methodologiesresearchgate.netwikipedia.orgijsr.netresearchgate.net

The Pfitzinger reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net To adapt this for the synthesis of the target molecule, a 5-substituted isatin would be required. The reaction with a ketone like methyl ethyl ketone would lead to a 2,3-dimethyl-7-substituted-quinoline-4-carboxylic acid. Subsequent decarboxylation would yield the desired quinoline core.

| Isatin Derivative | Carbonyl Compound | Product (after decarboxylation) |

| 5-Ethylisatin | Methyl ethyl ketone | 7-Ethyl-2,3-dimethylquinoline |

| 5-Acetylisatin | Methyl ethyl ketone | 7-Acetyl-2,3-dimethylquinoline |

This table shows potential Pfitzinger reaction routes for related structures.

Modern Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry has seen a shift towards more efficient and environmentally benign catalytic methods. These approaches often offer higher yields, greater selectivity, and milder reaction conditions compared to classical methods. numberanalytics.comnih.govmdpi.comrsc.orgnih.govacs.orgacs.orgnih.govdurham.ac.uk

Transition metal complexes, particularly those of palladium and copper, have been extensively used in quinoline synthesis through cross-coupling and cyclization reactions. numberanalytics.com For instance, a palladium-catalyzed Suzuki-Miyaura coupling could be envisioned to introduce the ethyl group at the 7-position of a pre-formed quinoline ring.

Heterogeneous catalysts are gaining prominence due to their ease of separation and recyclability. numberanalytics.com Nanocatalysts, in particular, offer high surface area and catalytic activity for various organic transformations, including quinoline synthesis. acs.orgnih.gov For example, magnetic nanoparticles functionalized with acidic groups have been employed in Friedländer-type reactions. nih.gov

Organocatalysis represents a metal-free approach to quinoline synthesis, aligning with the principles of green chemistry. nih.gov These reactions are catalyzed by small organic molecules.

A plausible modern route to a precursor of the target molecule involves the reduction of 7-acetyl-3-methylquinoline to 7-(1-hydroxyethyl)-3-methylquinoline. This can be achieved using various reducing agents, with sodium borohydride (B1222165) being a mild and selective option for converting ketones to secondary alcohols.

The final step, the conversion of 7-(1-hydroxyethyl)-3-methylquinoline to this compound, can be accomplished using standard chlorinating agents. Thionyl chloride (SOCl2) is a common and effective reagent for this transformation, often used in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. researchgate.netthieme-connect.comorganic-chemistry.orggoogle.com Other reagents such as phosphorus pentachloride (PCl5) can also be employed. tennessee.edu

| Precursor | Reagent | Product |

| 7-Acetyl-3-methylquinoline | Sodium borohydride (NaBH4) | 7-(1-Hydroxyethyl)-3-methylquinoline |

| 7-(1-Hydroxyethyl)-3-methylquinoline | Thionyl chloride (SOCl2) | This compound |

This table details the final steps in a potential synthetic sequence.

Transition Metal-Catalyzed Cyclization Reactions

The synthesis of the core quinoline structure is a cornerstone for the eventual production of this compound. Transition metal catalysis offers powerful and versatile methods for the construction of the quinoline ring system. Various metals, including palladium (Pd), rhodium (Rh), copper (Cu), and cobalt (Co), have been successfully employed to catalyze the cyclization reactions that form the quinoline scaffold. nih.govmdpi.com These reactions often proceed via C-H activation, a strategy that is increasingly favored for its atom economy. nih.gov

For instance, palladium-catalyzed oxidative annulation of anilines with allyl alcohols can produce 2-substituted quinoline derivatives. mdpi.com Similarly, rhodium-catalyzed C-H activation has been used for the alkylation of quinolines. nih.gov Copper-catalyzed methods are also prominent, with copper(I) iodide being used in the microwave-assisted C2 alkylation of quinoline N-oxides. nih.gov A ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones represents another efficient route to functionalized quinolines. mdpi.com

These transition metal-catalyzed cyclization reactions are pivotal for creating the 3-methylquinoline portion of the target molecule. The choice of catalyst and reaction conditions can be tailored to achieve high regioselectivity, ensuring the desired substitution pattern on the quinoline ring.

Table 1: Examples of Transition Metal-Catalyzed Quinoline Synthesis

| Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|

| Palladium Acetate | Anilines, Allyl Alcohols | 2-Substituted Quinolines | mdpi.com |

| [RhCl(CO)2]2 | Quinoline, Arenes | C2-Arylated Quinolines | nih.gov |

| Copper(I) Iodide | Quinoline N-oxide, Tosylhydrazones | C2-Alkylated Quinolines | nih.gov |

Organocatalytic and Biocatalytic Strategies

In the quest for more sustainable and metal-free synthetic routes, organocatalysis and biocatalysis have emerged as powerful alternatives. researchgate.netnorthumbria.ac.uk Organocatalyzed reactions avoid the use of potentially toxic and expensive heavy metals, aligning with green chemistry principles. researchgate.net For quinoline synthesis, various organocatalysts have been employed to facilitate the construction of the heterocyclic core. researchgate.neteurekaselect.com

Biocatalysis offers an even greater degree of specificity and environmental compatibility. Enzymes can operate under mild conditions of temperature and pressure, often in aqueous media. northumbria.ac.uk For the synthesis of quinolines, enzymes such as monoamine oxidase (MAO-N) have been used for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines to their corresponding quinoline derivatives. northumbria.ac.uknih.gov Another biocatalytic strategy involves the use of horseradish peroxidase (HRP) for the oxidative cyclization and aromatization of N-cyclopropyl-N-alkylanilines to access quinoline structures. northumbria.ac.uknih.gov These enzymatic methods provide a greener pathway to the quinoline core, which is a precursor to this compound.

Photochemical and Electrochemical Synthesis Routes

Photochemical and electrochemical methods represent frontier strategies in organic synthesis, offering unique reactivity pathways. Photochemical synthesis utilizes light to induce chemical reactions, often enabling transformations that are difficult to achieve through thermal methods. rsc.orgacs.orgnih.gov The photochemical cyclization of 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes, for example, yields 2,3-diphenylquinoline (B3369077) derivatives in good yields. rsc.org Such light-driven dearomative cycloadditions can rapidly generate molecular complexity. nih.gov

Organic electrosynthesis employs electricity as a clean reagent to drive redox reactions, minimizing the need for chemical oxidants or reductants and thereby reducing waste. nih.govacs.org In the context of quinoline synthesis, electrochemical methods have been explored for C-H functionalization and annulation reactions. acs.org For instance, an electrochemical domino catalysis system using an achiral rhodium catalyst and a chiral Brønsted base has been developed for the enantioselective C–H annulation of alkenes by benzoic acids to form chiral phthalides, a principle that could be adapted for quinoline systems. acs.org The electrochemical properties of quinoline derivatives, such as their oxidation and reduction potentials, are also an area of active investigation. nih.gov

Stereoselective Synthesis of the Chiral Center in this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the stereoselective synthesis of the chiral center in the 1-chloroethyl group of this compound is of paramount importance. This requires precise control over the formation of the stereogenic carbon atom bearing the chlorine.

Asymmetric Induction Techniques for Chloroethyl Moiety

Asymmetric induction is a powerful strategy for creating a new chiral center under the influence of an existing one. youtube.com In the context of synthesizing the chloroethyl moiety, this could involve the use of a chiral auxiliary attached to the quinoline precursor. The chiral auxiliary would direct the stereochemical outcome of a key bond-forming reaction, after which it can be removed.

Another approach involves the asymmetric reduction of a 7-acetyl-3-methylquinoline precursor to the corresponding chiral alcohol. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. The resulting chiral alcohol can then be converted to the target chloro-derivative, often with retention or inversion of configuration depending on the reaction conditions. The stereochemical integrity of the molecule can be eroded during multi-step syntheses, making the choice of reaction and conditions critical. mdpi.com

Enantioselective Catalysis in Quinoline Functionalization

Enantioselective catalysis provides a more elegant and atom-economical approach to establishing chirality. This involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For the functionalization of quinolines, several enantioselective catalytic methods have been developed.

For example, the highly enantioselective hydrogenation of a wide range of quinoline derivatives to 1,2,3,4-tetrahydroquinolines has been achieved using phosphine-free chiral cationic ruthenium catalysts, with enantiomeric excesses of up to >99% being reported. acs.org While this example involves reduction of the quinoline ring, the principle of using chiral transition metal catalysts for stereocontrol is broadly applicable. Copper bis(oxazoline) catalyzed enantioselective alkynylation of quinolones is another example of achieving high enantiocontrol in the functionalization of the quinoline scaffold. nih.gov The development of catalyst-controlled synthesis of chiral quinolines has garnered significant attention, particularly for molecules with multiple chiral elements. rsc.org

Table 2: Examples of Enantioselective Catalysis in Quinoline Chemistry

| Catalytic System | Reaction Type | Product Feature | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Cationic Ruthenium Complex | Hydrogenation | 1,2,3,4-Tetrahydroquinolines | Up to >99% | acs.org |

| Copper Bis(oxazoline) | Alkynylation | Dihydroquinolines | Up to 96% | nih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. acs.orglabdepotinc.comseventhgeneration.comyoutube.comyoutube.com The twelve principles of green chemistry provide a framework for chemists to design safer and more efficient chemical products and processes. acs.orglabdepotinc.com

Key principles relevant to the synthesis of this compound include:

Prevention of Waste: Designing synthetic routes that minimize the generation of waste is a primary goal. acs.orgseventhgeneration.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orglabdepotinc.com Transition metal-catalyzed C-H activation and annulation reactions are often highly atom-economical. nih.gov

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, thus minimizing waste. labdepotinc.comseventhgeneration.com The use of transition metal, organo-, and biocatalysts in the synthesis of the quinoline core aligns with this principle. nih.govresearchgate.netnorthumbria.ac.uk

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. acs.orgseventhgeneration.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. labdepotinc.comyoutube.com Biocatalytic and some photochemical methods often operate under mild conditions. northumbria.ac.ukrsc.org

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives, such as water or greener solvent choices. youtube.com

By integrating these principles into the design of synthetic routes for this compound, the environmental impact of its production can be significantly reduced.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Palladium Acetate |

| Rhodium |

| Copper |

| Cobalt |

| Palladium |

| Copper(I) Iodide |

| 2-aminoaryl alcohols |

| Ketones |

| Anilines |

| Allyl alcohols |

| Quinoline N-oxides |

| Tosylhydrazones |

| Monoamine Oxidase (MAO-N) |

| 1,2,3,4-tetrahydroquinolines |

| Horseradish Peroxidase (HRP) |

| N-cyclopropyl-N-alkylanilines |

| 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes |

| 2,3-diphenylquinoline |

| Benzoic acids |

| Phthalides |

| 7-acetyl-3-methylquinoline |

| Ruthenium |

| Copper bis(oxazoline) |

| Quinolones |

| Dihydroquinolines |

| Chiral Phosphoric Acid |

Microwave and Ultrasound-Mediated Synthesis

Alternative energy sources like microwaves and ultrasound have become powerful tools in organic synthesis, offering significant advantages over conventional heating methods.

Microwave-Assisted Synthesis Microwave irradiation accelerates reactions by directly and efficiently heating the solvent and reactants, leading to drastically reduced reaction times, often from hours to mere minutes. nih.govresearchgate.net This technique has been successfully applied to classic quinoline syntheses like the Friedländer and Skraup reactions. nih.govsemanticscholar.orgiipseries.org For instance, a microwave-assisted Friedländer cyclisation can produce quinoline scaffolds in approximately 5 minutes with excellent yields, using acetic acid as both a solvent and catalyst at elevated temperatures. nih.gov This rapid and efficient method avoids the need for strong acids or the very high temperatures required in uncatalyzed reactions. nih.gov The combination of microwave heating with ionic liquid media has also proven effective for quinoline synthesis. semanticscholar.orgiipseries.org Fast and eco-friendly microwave-irradiated reactions have also been developed for synthesizing related quinazoline (B50416) derivatives in aqueous media. rsc.org

Interactive Table 1: General Protocol for Microwave-Assisted Friedländer Synthesis

| Parameter | Condition | Rationale / Outcome |

|---|---|---|

| Starting Materials | 2-aminophenyl ketone (1 mmol), Ketone (2 mmol) | Versatile reaction applicable to a diverse set of ketones. nih.gov |

| Solvent/Catalyst | Acetic Acid (2 mL) | Acts as both solvent and acid catalyst, simplifying the reaction mixture. nih.gov |

| Energy Source | Microwave Heating | Enables rapid heating to the target temperature. nih.gov |

| Temperature | 160 °C | Optimal temperature for rapid cyclization. nih.gov |

| Reaction Time | 5 minutes | Significant reduction in time compared to conventional methods. nih.gov |

| Workup | Addition of NaHCO₃, extraction with DCM | Standard procedure to neutralize acid and isolate the product. nih.gov |

| Yield | Excellent | Demonstrates high efficiency of the microwave-assisted protocol. nih.gov |

Ultrasound-Mediated Synthesis Sonochemistry, the application of ultrasound to chemical reactions, promotes synthesis through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. researchgate.net Ultrasound has been used to facilitate the catalyst-free synthesis of quinoline derivatives, offering a green and straightforward approach. nih.govrsc.org For example, 6H-1-benzopyrano[4,3-b]quinolin-6-ones have been successfully synthesized by reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines under ultrasonic irradiation without a catalyst. nih.gov This method often leads to shorter reaction times, milder conditions, and higher yields compared to conventional techniques. nih.gov In some protocols, ultrasound is used in conjunction with basic ionic liquids in aqueous media, further promoting green chemistry principles at room temperature. nih.gov

Solvent-Free Approaches and Ionic Liquid Media

Reducing or eliminating volatile organic solvents is a cornerstone of green chemistry, leading to the development of solvent-free reactions and the use of alternative media like ionic liquids.

Solvent-Free Approaches Conducting reactions without a solvent minimizes waste, reduces environmental impact, and can simplify product purification. Several nanocatalyzed protocols for quinoline synthesis, such as the Friedländer reaction, have been optimized to run under solvent-free conditions. nih.govresearchgate.net For example, using nano-flake ZnO as a catalyst for the condensation of 2-aminoaryl ketones with α-methylene ketones proceeds efficiently without a solvent, offering high yields and short reaction times. nih.govresearchgate.net Similarly, the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives has been achieved in good yields by reacting pyruvic acid, 1-naphthylamine, and various benzaldehydes without a solvent at 80 °C. nih.gov

Ionic Liquid Media Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them excellent alternative reaction media. nih.gov In quinoline synthesis, ILs can enhance reaction rates and selectivity. semanticscholar.orgnih.gov An expedient, metal-free protocol for constructing substituted quinolines from anilines and phenylacetaldehydes has been developed using imidazolium (B1220033) cation-based ionic liquids as the reaction medium. nih.gov This method offers advantages such as recyclable media, higher yields, and shorter reaction times. nih.gov Furthermore, enzymatic reactions, such as the α-chymotrypsin-catalyzed Friedländer condensation, have shown higher catalytic activity and excellent yields in an IL aqueous solution compared to traditional organic solvents. mdpi.comresearchgate.net

Interactive Table 2: Comparison of Reaction Media for Quinoline Synthesis

| Reaction Medium | Key Advantages | Example Application | Citation(s) |

|---|---|---|---|

| Solvent-Free | Reduced waste, simplified workup, cost-effective. | Friedländer synthesis using nano-flake ZnO catalyst. | nih.govresearchgate.net |

| Ionic Liquid (IL) | Recyclable, enhanced reaction rates, metal-free options. | Synthesis from anilines and phenylacetaldehydes in imidazolium-based ILs. | nih.gov |

| IL Aqueous Solution | Enhanced enzyme activity, lower reaction temperatures. | α-chymotrypsin-catalyzed Friedländer condensation. | mdpi.comresearchgate.net |

| Conventional Solvent | Well-understood, broad compatibility. | Traditional acid- or base-catalyzed quinoline syntheses. | acs.org |

Nanocatalyzed Protocols for Quinoline Ring Building

The use of nanocatalysts represents a significant advancement in synthetic chemistry due to their high surface-area-to-volume ratio, which exposes more active sites and enhances catalytic efficiency. researchgate.net These catalysts have been widely applied to traditional quinoline syntheses to improve yields, reduce reaction times, and allow for milder conditions. acs.orgacs.org

Various metal-based nanocatalysts, including those based on iron, copper, zinc, and nickel, have been developed for quinoline synthesis. acs.orgresearchgate.net For instance, the Friedländer protocol has been successfully catalyzed by a newly developed nanocatalyst, producing diverse quinoline derivatives in good to excellent yields (68–96%) at 60 °C with ethanol (B145695) as the solvent. nih.gov Magnetic nanoparticles (MNPs) like Fe₃O₄ supported by a Brønsted acidic ionic liquid have been used for the one-pot synthesis of polysubstituted quinolines under solvent-free conditions. nih.gov These catalysts often exhibit high recyclability, a key advantage for sustainable chemical processes. nih.gov

Interactive Table 3: Selected Nanocatalysts for Quinoline Synthesis

| Nanocatalyst | Synthetic Protocol | Reaction Conditions | Yield | Citation(s) |

|---|---|---|---|---|

| Nano-flake ZnO | Friedländer Synthesis | Solvent-free | High | researchgate.net |

| γ-Fe₂O₃@Cu-LDH@Cysteine-Pd | Intramolecular Cyclization | 85 °C, 4 h, Choline Azide (B81097) | 85–95% | nih.gov |

| Fe₃O₄-IL-HSO₄ MNPs | Friedländer Synthesis | Solvent-free | Not specified | nih.gov |

| Generic Nanocatalyst | Friedländer Synthesis | 60 °C, 2 h, Ethanol | 68–96% | nih.gov |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the efficiency of any synthetic protocol, a systematic optimization of reaction conditions is essential. Key parameters that are typically varied include the choice of solvent, reaction temperature, catalyst loading, and the molar ratio of reactants. This process is crucial for developing scalable and cost-effective methods for producing target molecules like this compound.

A case study on the synthesis of a related heterocyclic system, 3-(perfluoropyridin-4-yl)quinazolin-4(3H)-one, illustrates this process effectively. researchgate.net Researchers evaluated the impact of different solvents, finding that acetonitrile (B52724) (CH₃CN) provided the best results, while others like ethanol were ineffective. researchgate.net The temperature was also a critical factor; the reaction gave a good yield at the reflux temperature of CH₃CN, with lower temperatures resulting in reduced yields. researchgate.net Finally, the molar ratio of the base (K₂CO₃) was adjusted to find the optimal condition for the reaction. researchgate.net Similar optimization strategies have been applied to the synthesis of 7-chloroquinoline (B30040) derivatives, which are structurally analogous to the target compound, by varying parameters such as residence time in continuous flow systems. durham.ac.uk

Interactive Table 4: Illustrative Example of Reaction Condition Optimization

| Entry | Solvent | Temperature | Base (equiv.) | Outcome / Yield |

|---|---|---|---|---|

| 1 | CH₃CN | Reflux | 1.5 | Good yield researchgate.net |

| 2 | EtOH | Reflux | 1.5 | Ineffective researchgate.net |

| 3 | DMF | Reflux | 1.5 | Low yield researchgate.net |

| 4 | THF | Reflux | 1.5 | Low yield researchgate.net |

| 5 | Water | Reflux | 1.5 | Ineffective researchgate.net |

| 11 | CH₃CN | Room Temp | 1.5 | Reduced yield researchgate.net |

This systematic approach ensures that the synthesis is not only successful but also maximally efficient, a critical consideration for the practical application and large-scale production of complex molecules.

Elucidation of Chemical Reactivity and Transformation Pathways of 7 1 Chloroethyl 3 Methylquinoline

Nucleophilic Substitution Reactions at the Chloroethyl Moiety

The 1-chloroethyl group attached to the C7 position of the quinoline (B57606) ring is a key site for nucleophilic attack. The carbon atom bonded to the chlorine is a secondary benzylic-type halide, which can undergo nucleophilic substitution through both S(_N)1 and S(_N)2 mechanisms.

The reaction pathway for nucleophilic substitution on the 1-chloroethyl group is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

S(_N)1 Pathway : This unimolecular mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. The benzylic position of the chloroethyl group can stabilize a positive charge through resonance with the quinoline ring system. Therefore, in the presence of a weak nucleophile and a polar protic solvent (e.g., water, ethanol), the S(_N)1 pathway is favored. The rate of this reaction is primarily dependent on the concentration of the substrate, 7-(1-Chloroethyl)-3-methylquinoline. The intermediate carbocation is planar, meaning the nucleophile can attack from either face, which would lead to a racemic mixture if the starting material were chiral.

S(_N)2 Pathway : This bimolecular mechanism involves a single concerted step where the nucleophile attacks the carbon center at the same time as the chloride leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMF). The rate of the S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile. Steric hindrance around the reaction center can impede the S(_N)2 mechanism. For a secondary halide like the one in this compound, the S(_N)2 pathway is competitive, especially with strong nucleophiles.

The choice between S(_N)1 and S(_N)2 pathways is a critical consideration in the synthetic application of this compound, as it dictates the stereochemical outcome and the reaction kinetics.

The reactivity of the chloroethyl group allows for the straightforward introduction of various functional groups, leading to a diverse range of derivatives.

Amination : The displacement of the chloride by an amine (amination) is a common transformation. This can be achieved by reacting this compound with a primary or secondary amine. These reactions often proceed via an S(_N)2 mechanism, particularly when using a strong amine nucleophile. Palladium-catalyzed amination reactions are also a powerful tool for forming C-N bonds with chloroquinolines, though these typically target aryl chlorides rather than alkyl chlorides. researchgate.net However, direct nucleophilic substitution on the chloroethyl group with amines is a more direct route for derivatization at this position.

Etherification : Ether derivatives can be synthesized by reacting the chloroethyl compound with an alkoxide or a phenoxide nucleophile. This reaction, known as the Williamson ether synthesis, typically follows an S(_N)2 pathway. For example, treatment with sodium ethoxide in ethanol (B145695) would yield 7-(1-ethoxyethyl)-3-methylquinoline.

Esterification : Esterification can be achieved by reacting this compound with a carboxylate salt, such as sodium acetate, in a suitable solvent. This nucleophilic substitution reaction would lead to the formation of the corresponding ester derivative. The kinetics of such esterification reactions are often first-order. nih.gov

The following table provides illustrative examples of nucleophilic substitution reactions on chloroquinoline derivatives.

| Starting Material | Reagent | Product | Reaction Type |

| 2-Chloro-3-(chloromethyl)-7-methylquinoline | Substituted Aniline (B41778)/Triethylamine (B128534) | N-[(2-chloro-7-methylquinolin-3-yl)methyl]-substituted-aniline | Amination researchgate.net |

| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium Azide (B81097) | 4-Azido-8-methylquinolin-2(1H)-one | Azidation mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine Hydrate | 4-Hydrazino-8-methylquinolin-2(1H)-one | Hydrazination mdpi.com |

Electrophilic Aromatic Substitution on the Quinoline Ring System

The regioselectivity of EAS reactions on this compound is determined by the combined electronic effects of the methyl group at C3 and the 1-chloroethyl group at C7.

Methyl Group (C3) : The methyl group is an activating, ortho, para-director due to its electron-donating inductive effect. This would direct incoming electrophiles to the C2 and C4 positions. However, the C2 position is adjacent to the nitrogen atom, which deactivates the pyridine (B92270) ring towards electrophilic attack. The C4 position is a likely site for substitution.

1-Chloroethyl Group (C7) : The chloroethyl group is a deactivating, ortho, para-director. It is deactivating due to the electron-withdrawing inductive effect of the chlorine atom. It directs ortho and para due to the ability of the lone pairs on the chlorine to donate electron density through resonance. This would direct incoming electrophiles to the C6 and C8 positions.

Halogenation : The introduction of a halogen atom onto the quinoline ring can be achieved using various halogenating agents. For instance, benzylic halogenation of methylquinolines can be performed using N-bromosuccinimide. acs.org Aromatic halogenation of the quinoline ring itself is also possible. For example, a metal-free protocol for the C5-halogenation of 8-substituted quinolines using trihaloisocyanuric acid has been developed. rsc.orgrsc.org Given the substitution pattern of this compound, halogenation would be expected to occur on the benzene (B151609) ring, likely at the C5 or C8 positions.

Nitration : Nitration of the quinoline ring is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The position of nitration is highly dependent on the reaction conditions and the existing substituents. For 3-methylquinoline (B29099), nitration can lead to a mixture of isomers, including the 5-nitro and 8-nitro derivatives. google.com The nitration of 8-alkyl-2-methylquinolines has been shown to occur at the 5-position. nih.gov

Sulfonation : Sulfonation of quinoline is generally achieved by heating with fuming sulfuric acid. The reaction is reversible and the position of substitution can be temperature-dependent. For 3-methylquinoline, sulfonation can lead to the formation of 3-methylquinoline-8-sulfonic acid. nih.gov

The following table summarizes some electrophilic substitution reactions on substituted quinolines.

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

| 8-Methylquinoline | TCCA | 5-Chloro-8-methylquinoline and 5,7-dichloro-8-methylquinoline | Chlorination rsc.org |

| 8-Methylquinoline | TBCA | 5-Bromo-8-methylquinoline | Bromination rsc.org |

| 3-Phenylquinoline | HNO₃/H₂SO₄ | 5-Nitro-3-phenylquinoline and 8-Nitro-3-phenylquinoline | Nitration google.com |

| 3-Methylquinoline | Fuming H₂SO₄ | 3-Methylquinoline-8-sulfonic acid | Sulfonation nih.gov |

Oxidation and Reduction Reactions of the Quinoline Core

The quinoline ring system can undergo both oxidation and reduction reactions, although these transformations often require specific reagents and conditions.

Oxidation : The quinoline ring is relatively resistant to oxidation. However, under vigorous conditions, such as with potassium permanganate, the benzene ring can be cleaved. For instance, the vigorous oxidation of methylquinolines can lead to the formation of pyridine carboxylic acids. youtube.com Enzymatic oxidation of quinoline and its derivatives is also a known transformation, often leading to hydroxylated products. For example, microbial oxidation of 2-methylquinoline (B7769805) can result in hydroxylation at the C3 and C4 positions. rsc.org The oxidation of 3,4-dihydroquinolinium salts can yield 3-hydroxyquinoline (B51751) derivatives. rsc.org

Reduction : The quinoline ring can be reduced to form dihydro- and tetrahydroquinoline derivatives. Catalytic hydrogenation using catalysts such as platinum, palladium, or nickel is a common method. The conditions of the hydrogenation (temperature, pressure, catalyst) can influence whether the pyridine ring, the benzene ring, or both are reduced. The reduction of 3-aminoquinoline-2,4-diones with sodium borohydride (B1222165) has been shown to stereoselectively yield cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones. researchgate.net

Selective Oxidation of the Quinoline Nitrogen

The lone pair of electrons on the quinoline nitrogen atom allows for its selective oxidation to form the corresponding N-oxide. This transformation is a common reaction for nitrogen-containing heterocycles. clockss.org The presence of the N-oxide group significantly alters the electronic properties of the quinoline ring, which can influence subsequent reactions. For instance, the amination of quinoline derivatives can be facilitated by the N-oxide function. clockss.org

Enzymatic oxidation represents another pathway for the modification of the quinoline scaffold. While direct oxidation of the nitrogen is one possibility, microbial degradation pathways often initiate through the oxyfunctionalization of carbon-hydrogen bonds on the pyridine moiety. rsc.org For example, quinoline 2-oxidoreductase, a molybdenum-containing hydroxylase, catalyzes the conversion of quinoline to 2-quinolinone. rsc.org The specific site of oxidation can be influenced by the substitution pattern on the quinoline ring. rsc.org In the case of this compound, oxidation could potentially lead to the N-oxide or hydroxylated derivatives, depending on the reaction conditions and catalysts employed.

Table 1: Potential Oxidation Products of this compound

| Reactant | Reagent/Catalyst | Potential Product | Reaction Type |

|---|---|---|---|

| This compound | Peroxy acids (e.g., m-CPBA) | This compound N-oxide | N-Oxidation |

Hydrogenation and Other Reduction Methodologies

The reduction of the quinoline ring system can be controlled to selectively hydrogenate either the pyridine or the carbocyclic (benzene) ring. The choice of catalyst and reaction conditions is crucial for achieving the desired regioselectivity.

Reduction of the Pyridine Ring: Catalytic hydrogenation is a common method to produce 1,2,3,4-tetrahydroquinolines. pharmaguideline.com A variety of transition metal catalysts, including rhodium, ruthenium, iridium, and gold, have been shown to be effective. dicp.ac.cnnih.gov For instance, gold nanoparticles supported on TiO2 can catalyze the chemoselective hydrogenation of the pyridine ring in functionalized quinolines under mild conditions, leaving other functional groups like halogens intact. nih.gov Similarly, a [Ru(p-cymene)Cl2]2/I2 system has been developed for the highly reactive hydrogenation of quinoline derivatives. dicp.ac.cn Transfer hydrogenation, using reagents like formic acid or ammonia (B1221849) borane, also provides a pathway to reduced quinolines. researchgate.netnih.gov For this compound, these methods would likely yield 7-(1-chloroethyl)-3-methyl-1,2,3,4-tetrahydroquinoline. The reduction can be partial, leading to 1,2-dihydroquinolines, which are versatile synthetic intermediates. nih.gov

Reduction of the Carbocyclic Ring: While less common, the selective reduction of the benzene ring of the quinoline system is possible. This transformation has been achieved using a chiral ruthenium-PhTRAP catalyst, which surprisingly leads to the exclusive dearomatization of the carbocycle to afford 5,6,7,8-tetrahydroquinolines. dicp.ac.cn

Reduction of the Chloroethyl Group: The 1-chloroethyl substituent is also susceptible to reduction. Catalytic hydrogenation conditions that reduce the quinoline ring could potentially also lead to the hydrogenolysis of the C-Cl bond, yielding 7-ethyl-3-methylquinoline or its tetrahydro derivative. The relative reactivity would depend on the specific catalyst and conditions.

Table 2: Comparison of Reduction Methods for Quinolines

| Method | Catalyst/Reagent | Primary Product | Selectivity | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Au/TiO2, H2 | 1,2,3,4-Tetrahydroquinoline | Pyridine Ring | nih.gov |

| Catalytic Hydrogenation | [Ru(p-cymene)Cl2]2/I2, H2 | 1,2,3,4-Tetrahydroquinoline | Pyridine Ring | dicp.ac.cn |

| Asymmetric Hydrogenation | Ru(η3-methallyl)2(cod)–PhTRAP | 5,6,7,8-Tetrahydroquinoline | Carbocyclic Ring | dicp.ac.cn |

| Transfer Hydrogenation | Cobalt-amido catalyst, H3N∙BH3 | 1,2-Dihydroquinoline | Pyridine Ring (Partial) | nih.gov |

Metal-Mediated Cross-Coupling Reactions of this compound Analogues

The chlorine atom at the 7-position of the quinoline ring serves as a key functional handle for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for extensive derivatization of the quinoline scaffold. The 1-chloroethyl group provides a second potential site for such reactions, although the benzylic-type chloride on the quinoline ring is generally more reactive in these transformations.

The synthesis of functionalized quinolines through magnesiation of 7-chloroquinolines, followed by reaction with various electrophiles, highlights the utility of this position for modification. durham.ac.uk This approach involves the generation of mixed lithium-magnesium intermediates that can participate in subsequent coupling reactions. durham.ac.uk

Common cross-coupling reactions applicable to analogues like 7-chloroquinoline (B30040) include:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst.

Negishi Coupling: Reaction with organozinc reagents, catalyzed by palladium or nickel.

Heck Coupling: Reaction with alkenes catalyzed by palladium.

Sonogashira Coupling: Reaction with terminal alkynes using a palladium catalyst and a copper co-catalyst.

Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst to form C-N bonds.

These methodologies allow for the introduction of a wide array of substituents at the 7-position, including alkyl, aryl, alkenyl, alkynyl, and amino groups, thereby enabling the synthesis of a diverse library of this compound analogues for various applications.

Rearrangement and Ring-Opening/Closure Reactions

The quinoline skeleton and its derivatives can undergo several types of rearrangement and ring-opening/closure reactions under specific conditions.

Rearrangements: N-acylated 1,2-dihydroquinolines have been shown to undergo rearrangement to tertiary carbinols in the presence of organolithium compounds. rsc.org Another known transformation is the Hofmann-Martius photorearrangement, where photoexcitation of certain quinoline-protected anilines can lead to the migration of a group from the nitrogen to the aromatic ring. nih.gov For this compound, derivatization at the nitrogen followed by treatment with appropriate reagents could potentially trigger similar skeletal reorganizations.

Ring-Opening/Closure: The Chichibabin reaction, which involves the addition of a nucleophile like sodamide to a pyridine-like ring, can lead to ring-opening and subsequent ring-closing to incorporate the nucleophile's nitrogen into the ring. youtube.com While this is more common for pyridine itself, analogous transformations could be envisioned for the quinoline system under harsh conditions. More synthetically relevant are cyclization reactions that form the quinoline ring, such as the transition-metal-free oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols, which proceeds through C-O bond cleavage and C=N/C=C bond formation. nih.gov

Photochemical and Thermal Decomposition Pathways

Thermal Decomposition: The thermal stability of quinoline and its derivatives is generally high, but decomposition occurs at elevated temperatures. The primary initiation step in the thermal decomposition of quinoline is the ejection of a hydrogen atom, preferentially from the ortho-position of the pyridine ring. elte.hu This leads to the formation of quinolyl radicals, which drive further reactions. elte.hu For substituted heterocycles, thermal decomposition is often initiated by the cleavage of the weakest bonds, which are typically C-N and C-C bonds, proceeding through a radical mechanism. nih.gov In this compound, the C-Cl bond in the chloroethyl group is a likely point of initial cleavage upon heating, generating a radical intermediate. Further heating would lead to the fragmentation of the quinoline ring itself, producing species like benzonitrile (B105546) and phenylacetylene. elte.hu The thermal stability of heterocyclic compounds can be influenced by the nature and position of substituents. scispace.commdpi.com

Photochemical Pathways: Quinoline derivatives are photochemically active. Upon UV irradiation, they can undergo various reactions. Photoreduction of the quinoline ring can be achieved using reagents like γ-terpinene, leading to dearomatization. nih.gov Photochemical cyclization is another important reaction, as demonstrated by the synthesis of 2,3-diphenylquinoline (B3369077) derivatives from the cyclization of 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes. rsc.org Quinolines are also known to be fluorescent molecules, and their photophysical properties, such as absorption and emission spectra, can be tuned by substitution. scielo.br A laser flash photolysis study of a quinoline derivative identified a transient band assigned to triplet-triplet absorption, indicating the involvement of triplet excited states in its photochemistry. scielo.br For this compound, photoexcitation could lead to homolytic cleavage of the C-Cl bond, photoreduction of the ring, or other rearrangements depending on the wavelength of light and the reaction medium.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| This compound N-oxide |

| 7-(1-Chloroethyl)-3-methyl-2-quinolinone |

| 7-(1-Chloroethyl)-3-methyl-1,2,3,4-tetrahydroquinoline |

| 7-ethyl-3-methylquinoline |

| 7-(1-Chloroethyl)-3-methyl-5,6,7,8-tetrahydroquinoline |

| 1,2-Dihydroquinolines |

| 1,4-Dihydroquinoline |

| 4,7-dichloroquinoline |

| 2,3-diphenylquinoline |

| Benzonitrile |

| Phenylacetylene |

| γ-terpinene |

| 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes |

| N,N-dimethyl enaminones |

| o-aminobenzyl alcohols |

| Sodamide |

| PhTRAP |

| [Ru(p-cymene)Cl2]2 |

| Ammonia borane |

Computational and Theoretical Investigations of 7 1 Chloroethyl 3 Methylquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio methods provide insights into ground and excited state properties, as well as the distribution of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Studies of Ground State Properties

No specific DFT studies detailing the ground state properties, such as optimized geometry, electronic energy, and dipole moment, for 7-(1-Chloroethyl)-3-methylquinoline were found. Such studies on other quinoline (B57606) derivatives often utilize functionals like B3LYP with various basis sets to achieve a balance between computational cost and accuracy. These investigations typically provide optimized bond lengths, bond angles, and dihedral angles, which are foundational for understanding the molecule's three-dimensional structure.

Ab Initio Methods for Excited State and Spectroscopic Properties

Similarly, a search for ab initio calculations, which are computationally more intensive but often more accurate for specific properties, yielded no results for this compound. These methods are particularly useful for investigating electronically excited states and predicting spectroscopic properties like UV-Vis absorption spectra. Techniques such as Configuration Interaction Singles (CIS) or Time-Dependent DFT (TD-DFT) are commonly employed for this purpose on related compounds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is a key component of understanding a molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, are indicators of chemical reactivity and kinetic stability. For numerous quinoline derivatives, FMO analysis has been used to explain their electronic transitions and reactivity patterns. However, no such analysis has been published for this compound.

A representative, though hypothetical, FMO analysis table for a generic quinoline derivative would typically include the following parameters:

| Parameter | Value (eV) |

| Energy of HOMO | Data not available |

| Energy of LUMO | Data not available |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

The absence of specific data prevents the creation of a factual table for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with other molecules.

Conformational Landscape and Stability

No MD simulation studies were found that explore the conformational landscape of this compound. Such simulations would reveal the different spatial arrangements (conformers) the molecule can adopt, their relative stabilities, and the energy barriers between them. This is particularly relevant for understanding the flexibility of the 1-chloroethyl substituent.

Intermolecular Interactions with Biological Receptors (In Vitro Models)

Given the prevalence of the quinoline scaffold in pharmacologically active compounds, understanding the intermolecular interactions of this compound with biological targets would be of significant interest. MD simulations are often used to model these interactions, providing details on binding modes, interaction energies, and key residues involved in binding. The lack of available studies means that no information on the potential biological interactions of this specific compound can be provided.

Prediction of Reaction Mechanisms and Transition States

Understanding the transformation pathways of a molecule is fundamental to synthetic chemistry and materials science. Computational methods allow for the detailed exploration of reaction potential energy surfaces, identifying stable intermediates, and, crucially, the high-energy transition states that govern reaction rates.

Computational Elucidation of Energy Barriers and Reaction Kinetics

The prediction of reaction kinetics and the elucidation of energy barriers are cornerstones of computational chemistry. Techniques such as Density Functional Theory (DFT) are employed to calculate the electronic structure and energies of reactants, products, and transition states. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter for determining reaction feasibility.

For a molecule like this compound, computational models can predict the likelihood of various reactions, such as nucleophilic substitution at the chloroethyl group or electrophilic substitution on the quinoline ring. Advanced methods like meta-Molecular Dynamics (meta-MD) can be used to accelerate the exploration of possible reaction pathways, automatically identifying low-energy barrier reactions. researchgate.net Once a potential reaction is identified, variational transition state theory can be applied to compute microcanonical rate constants, which are then used in master equation treatments to predict temperature- and pressure-dependent reaction kinetics. nist.gov

These theoretical predictions provide invaluable guidance for optimizing experimental reaction conditions, such as temperature, pressure, and catalyst choice, and for understanding the formation of byproducts. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their biological activity. nih.gov For quinoline derivatives, which exhibit a vast range of pharmacological activities, QSAR is a vital tool in drug discovery for predicting the efficacy of new analogues. nih.govnih.gov

Development of Molecular Descriptors for Biological Activity

The foundation of any QSAR model is the calculation of molecular descriptors—numerical values that quantify the physicochemical properties of a molecule. For a compound such as this compound, these descriptors fall into several categories:

Topological Descriptors: Describe the atomic connectivity and shape of the molecule.

Electronic Descriptors: Quantify features like charge distribution, dipole moment, and polarizability.

Hydrophobic Descriptors: Typically represented by logP, which measures the molecule's lipophilicity.

Steric Descriptors: Relate to the volume and shape of the molecule or its substituents.

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these can describe energies of frontier orbitals (HOMO/LUMO), atomic charges, and reactivity indices.

In 3D-QSAR studies of quinoline derivatives, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), the descriptors are steric and electrostatic fields surrounding the aligned molecules. For instance, a CoMSIA study on quinoline derivatives as inhibitors of P. falciparum highlighted the importance of a hydrophobic substituent at position 7 of the quinoline core for enhancing activity. This finding suggests that the chloroethyl group in this compound could be a key feature influencing its biological profile.

Machine Learning and AI in QSAR Model Development

The integration of Machine Learning (ML) and Artificial Intelligence (AI) has revolutionized QSAR modeling, enabling the analysis of large, complex datasets and the development of highly predictive models. ML algorithms, such as artificial neural networks (ANN), support vector machines, and random forests, can identify non-linear relationships between molecular descriptors and biological activity that may be missed by traditional statistical methods.

For quinoline derivatives, ML models have been successfully used to predict regioselectivity in chemical reactions, a critical aspect for synthetic planning. An ANN model, for example, can take the molecular structure (as a SMILES string) and a set of quantum chemical descriptors as input to predict the most likely site for electrophilic substitution. This approach allows chemists to rapidly assess the reactivity of compounds like this compound. Furthermore, ML is increasingly used to build robust models for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties, enhancing the efficiency of drug development and reducing the need for extensive animal testing.

Table 1: Example of Statistical Validation Parameters for 3D-QSAR Models of Tetrahydroquinoline Derivatives This table presents data from a study on tetrahydroquinoline derivatives as LSD1 inhibitors to illustrate typical QSAR model validation metrics.

| Model | q² (Cross-validated R²) | R²pred (External Validation) |

| CoMFA | 0.778 | 0.709 |

| CoMSIA | 0.764 | 0.713 |

q² > 0.5 is considered to indicate good internal predictive ability, while R²pred > 0.6 suggests good external predictive power.

Pharmacophore Modeling and Virtual Screening for Target Interaction

Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that are responsible for its biological activity. This model then serves as a 3D query for virtual screening of large compound libraries to find new molecules with potential therapeutic value.

Ligand-Based and Structure-Based Pharmacophore Hypothesis Generation

Pharmacophore models can be generated through two primary approaches:

Ligand-Based Modeling: This method is used when the 3D structure of the biological target is unknown. The model is derived by superimposing a set of active molecules and extracting the common chemical features that are essential for their activity. Software modules like HipHop and HypoGen can generate hypotheses based on features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (Hy), and aromatic rings (RA). For example, a ligand-based pharmacophore model for quinolone inhibitors of DNA gyrase was developed using a set of structurally diverse compounds, resulting in a hypothesis with three HBA features and one hydrophobic moiety.

Structure-Based Modeling: When the crystal structure of the target protein (e.g., an enzyme or receptor) complexed with a ligand is available, a pharmacophore can be generated by analyzing the key interaction points between the ligand and the protein's active site. This provides a highly accurate map of the features required for binding. Studies on various kinases and DNA gyrase have successfully used this approach to understand how quinoline derivatives bind and to guide the design of new, more potent inhibitors.

For this compound, a pharmacophore model could be developed based on its presumed biological target. Virtual screening using such a model could then identify other compounds from vast chemical databases that fit the pharmacophoric requirements, potentially leading to the discovery of novel therapeutic agents.

Table 2: Common Pharmacophoric Features Identified in Quinoline Derivatives This table summarizes common features from various pharmacophore studies on quinoline-based inhibitors.

| Feature | Description | Example Target |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond (e.g., N in quinoline, carbonyl oxygen). | DNA Gyrase, IP₃R |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond (e.g., amine or hydroxyl groups). | IP₃R |

| Aromatic Ring (RA) | A planar, cyclic, conjugated system that can engage in π-π stacking interactions. | Tpl2 Kinase, VEGFR-2 |

| Hydrophobic Group (Hy) | A nonpolar group that can form hydrophobic interactions. | DNA Gyrase |

Therefore, it is not possible to provide a detailed report on the molecular docking studies, including data tables and specific research findings, for this particular compound as per the requested outline. The scientific community has yet to publish research that falls within the precise scope of this inquiry.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 7 1 Chloroethyl 3 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution and in the solid state. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of atoms, advanced techniques are required for an unambiguous assignment and deeper structural insights.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity and spatial relationships between atoms within the 7-(1-Chloroethyl)-3-methylquinoline molecule. nih.gov

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the methine proton of the chloroethyl group and the protons of its methyl group. In the aromatic region, it would show couplings between adjacent protons on the quinoline (B57606) ring, such as H-5 with H-6, and H-2 with H-4 (if coupling exists). uncw.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). acs.org It is fundamental for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the methyl protons at position 3 would show a cross-peak with the C-3 methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). acs.org This is vital for piecing together the molecular skeleton. Key HMBC correlations for this compound would include correlations from the methyl protons at C-3 to carbons C-2, C-3, and C-4, and from the protons of the chloroethyl group to C-7 and other carbons on the benzene (B151609) portion of the quinoline ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. nih.gov NOESY is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could reveal spatial proximity between the protons of the 3-methyl group and the H-4 proton, as well as between the protons of the 1-chloroethyl group and the H-8 proton.

Table 1: Hypothetical 2D NMR Correlations for this compound

| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |

|---|---|---|---|---|

| H-2 | H-4 | C-2 | C-3, C-4, C-9 | H-3(CH₃) |

| H-4 | H-2 | C-4 | C-2, C-3, C-5, C-10 | H-5, H-3(CH₃) |

| H-5 | H-6 | C-5 | C-4, C-6, C-7, C-10 | H-4, H-6 |

| H-6 | H-5 | C-6 | C-5, C-7, C-8, C-10 | H-5 |

| H-8 | - | C-8 | C-6, C-7, C-9, C-1' | H-1' (CH), H-2' (CH₃) |

| 3-CH₃ | - | C-3(CH₃) | C-2, C-3, C-4 | H-2, H-4 |

| H-1' (CH) | H-2' (CH₃) | C-1' | C-7, C-8, C-9, C-2' | H-8, H-2' (CH₃) |

| H-2' (CH₃) | H-1' (CH) | C-2' | C-7, C-1' | H-1' (CH), H-8 |

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides data on molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) offers insight into the structure of materials in their solid form. This is particularly valuable for studying polymorphism (the ability of a solid material to exist in multiple crystalline forms) and for characterizing amorphous (non-crystalline) materials. Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), ssNMR can provide information on molecular packing, conformation, and intermolecular interactions in the solid state, which are averaged out in solution. For this compound, ssNMR could differentiate between various crystalline packing arrangements or characterize the local structure within an amorphous solid, information that is inaccessible by solution NMR.

Dynamic NMR for Conformational Exchange and Rotational Barriers

Dynamic NMR (DNMR) is used to study the rates of conformational changes in molecules. For this compound, the most significant dynamic process is the rotation around the C-7 to C-1' single bond of the chloroethyl substituent. At low temperatures, this rotation may be slow enough on the NMR timescale to result in separate signals for different rotational conformers (rotamers). As the temperature is increased, the rotation becomes faster, causing these distinct signals to broaden and eventually coalesce into a single time-averaged signal. By analyzing the shape of these signals at different temperatures, it is possible to calculate the activation energy (rotational barrier) for this conformational exchange. This provides valuable information about the steric hindrance and conformational flexibility around the substituent.

Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of the parent ion. For this compound (C₁₂H₁₂ClN), HRMS would be able to distinguish its molecular formula from other potential formulas with the same nominal mass, thereby providing unambiguous confirmation of its elemental composition.

Table 2: Hypothetical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂ClN |

| Calculated Monoisotopic Mass | 205.0658 |

| Ion Species | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 206.0731 |

| Observed m/z (Hypothetical) | 206.0729 |

| Mass Accuracy (Hypothetical) | -1.0 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is used to study how a molecule breaks apart. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to piece together the structure.

For this compound, key fragmentation pathways would likely involve the loss of the chloroethyl side chain. Plausible fragmentations include:

Loss of HCl: A common fragmentation for chloroalkanes, leading to a vinylquinoline ion.

Loss of a chlorine radical (·Cl): This would form an ethyl-substituted quinoline radical cation.

Cleavage of the C-C bond: Loss of the entire chloroethyl group as a radical (·CH(Cl)CH₃) or cleavage to form a stable quinolinyl cation.

Analyzing these fragmentation patterns provides definitive structural confirmation and can help distinguish it from isomers.

Table 3: Hypothetical Key MS/MS Fragments for Protonated this compound ([M+H]⁺, m/z 206.0731)

| Fragment m/z (Hypothetical) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 170.0522 | HCl | 7-Ethenyl-3-methylquinolinium |

| 170.0964 | ·Cl, H· | 7-Ethyl-3-methylquinolinium |

| 144.0808 | C₂H₄Cl· | 3-Methylquinolinium |

Ion Mobility-Mass Spectrometry (IM-MS)

Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique for the characterization of complex molecules, including quinoline derivatives. nih.govresearchgate.netrsc.org This method separates ions in the gas phase based on their size and shape, providing an additional dimension of separation to traditional mass spectrometry. nih.govresearchgate.net This is particularly valuable for distinguishing between isomers, isobars, and conformers, which may have identical mass-to-charge ratios but different three-dimensional structures. researchgate.net

For quinoline-based compounds, IM-MS can be used to determine the collision cross section (CCS), a parameter that reflects the ion's gas-phase size and shape. nih.govnih.gov By comparing experimentally measured CCS values with computationally calculated values for different potential structures, it is possible to assign the most likely protonation sites and conformer geometries of the molecule in the gas phase. nih.gov

In the context of substituted quinolines, the flexibility of side chains, such as the chloroethyl group in this compound, can lead to the existence of multiple conformers. IM-MS allows for the separation and characterization of these different conformations. nih.gov The ionization method, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can influence the observed charge state and the distribution of conformers. nih.gov For instance, ESI has been shown to produce both singly and doubly protonated species of some quinoline derivatives, with the relative abundances being pH-dependent. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Methodologies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of a compound and is a powerful tool for structural elucidation. youtube.com These two techniques are complementary, as the selection rules for a vibrational mode to be IR or Raman active are different. youtube.comyoutube.com

Characteristic Vibrational Modes of the Quinoline System and Chloroethyl Group

The vibrational spectrum of this compound is dominated by the characteristic modes of the quinoline ring system and the attached chloroethyl and methyl groups.

Quinoline Ring Vibrations:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the C=C and C=N bonds within the quinoline ring are expected to produce a series of bands in the 1650-1400 cm⁻¹ region. researchgate.net For example, a characteristic band for quinoline derivatives is often observed around 1580 cm⁻¹. researchgate.net

Ring breathing modes: These involve the expansion and contraction of the entire ring system and are often observed in the Raman spectra.

C-H in-plane and out-of-plane bending: These vibrations occur at lower frequencies, with in-plane bends typically in the 1300-1000 cm⁻¹ range and out-of-plane bends below 1000 cm⁻¹. astrochem.orgiosrjournals.org

Chloroethyl and Methyl Group Vibrations:

C-H stretching: The aliphatic C-H stretching vibrations of the ethyl and methyl groups will appear in the 3000-2850 cm⁻¹ range. youtube.com